Buclizine Buclizine Buclizine is an N-alkylpiperazine carrying (4-chlorophenyl)(phenyl)methyl and 4-tert-butylbenzyl groups. It has a role as an antiemetic, a cholinergic antagonist, a histamine antagonist, a local anaesthetic and a central nervous system depressant. It is a N-alkylpiperazine and a member of monochlorobenzenes. It is a conjugate base of a buclizine(2+).
Buclizine is an antihistamine medication with both antiemetic and anticholinergic effects, belonging to the piperazine derivative family of drugs. It was manufactured by Stuart Pharms and initially approved by the FDA in 1957. Following this, it was touted to be effective as an appetite stimulant in children when administered in the syrup form, however, this indication has not been validated. In addition to the above conditions, buclizine has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy.
Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 82-95-1
VCID: VC0007866
InChI: InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Molecular Formula: C28H33ClN2
Molecular Weight: 433.0 g/mol

Buclizine

CAS No.: 82-95-1

Cat. No.: VC0007866

Molecular Formula: C28H33ClN2

Molecular Weight: 433.0 g/mol

* For research use only. Not for human or veterinary use.

Buclizine - 82-95-1

CAS No. 82-95-1
Molecular Formula C28H33ClN2
Molecular Weight 433.0 g/mol
IUPAC Name 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Standard InChI InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
Standard InChI Key MOYGZHXDRJNJEP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Appearance Solid powder
Boiling Point 218 °C

Chemical and Structural Profile of Buclizine

Buclizine (C₂₈H₃₃ClN₂) is a small molecule with a molecular weight of 433.028 g/mol . Its IUPAC name, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]piperazine, reflects a diphenylmethylpiperazine backbone substituted with a para-chlorophenyl and para-tert-butylbenzyl group . The compound’s structure underpins its dual affinity for histamine H₁ and muscarinic acetylcholine receptors, enabling its antihistaminic and anticholinergic effects .

Table 1: Key Chemical Properties of Buclizine

PropertyValueSource
Molecular FormulaC₂₈H₃₃ClN₂
Molecular Weight433.028 g/mol
CAS Registry Number82-95-1
SolubilityLipophilic (poor water solubility)
Protein BindingHigh (~90%)
Half-Life~20 hours

The lipophilic nature of Buclizine facilitates its penetration into the central nervous system (CNS), contributing to both therapeutic effects and adverse reactions like sedation .

Pharmacological Mechanisms and Targets

Buclizine exerts its primary effects through antagonism of histamine H₁ receptors and muscarinic acetylcholine receptors (mAChRs) .

Histamine H₁ Receptor Antagonism

By blocking H₁ receptors in the vestibular nucleus and chemoreceptor trigger zone (CTZ), Buclizine suppresses nausea and vertigo associated with motion sickness . This action parallels other first-generation antihistamines like diphenhydramine but with prolonged duration due to its extended half-life .

CNS Modulation

Therapeutic Applications: Approved and Off-Label Uses

FDA-Approved Indications

  • Motion Sickness: Buclizine prevents nausea and vomiting during travel by stabilizing vestibular input .

  • Vestibular Vertigo: It mitigates dizziness in conditions like Ménière’s disease by dampening labyrinth excitability .

Off-Label Applications

  • Migraine Prophylaxis: Early studies suggested utility in reducing migraine frequency, though evidence remains anecdotal .

  • Appetite Stimulation: Recently marketed for pediatric appetite enhancement, despite lacking endorsement from WHO Essential Medicines List or major pediatric textbooks .

Table 2: Pharmacokinetic Parameters of Buclizine

ParameterValueSource
Oral Bioavailability~80%
Time to Peak Plasma (Tₘₐₓ)2–4 hours
Volume of Distribution (Vd)20–25 L/kg
MetabolismHepatic (CYP3A4-mediated)
ExcretionRenal (60%), Fecal (40%)

Synthesis and Manufacturing Innovations

Recent advances in continuous-flow chemistry have revitalized interest in Buclizine production. A four-step microfluidic process converts bulk alcohols into chlorides using HCl, achieving an 87% yield for Buclizine derivatives . This method reduces reaction times from days to 90 minutes, enhancing scalability .

Key Synthetic Steps:

  • Chlorination: tert-Butylbenzyl alcohol → tert-Butylbenzyl chloride (HCl, 40°C).

  • Piperazine Coupling: Reaction with 4-chlorobenzhydrylpiperazine.

  • Purification: Inline liquid-liquid extraction removes excess reagents .

“Appetizers are never a rational solution. They can be used as adjuncts due to placebo effects, which have limited roles in children” .

The drug’s absence from WHO guidelines and potential for misuse as an over-the-counter product further complicate its adoption .

Future Directions and Research Gaps

While Buclizine’s antiemetic applications remain well-established, its re-emergence in pediatrics necessitates rigorous evaluation:

  • Clinical Trials: Multicenter studies to assess appetite stimulation efficacy and long-term safety .

  • Pharmacovigilance: Monitoring off-label use to prevent dependency or misuse .

  • Formulation Optimization: Developing delayed-release tablets to minimize sedation .

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